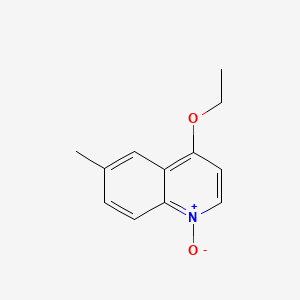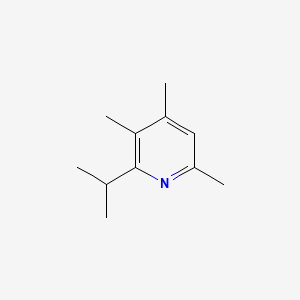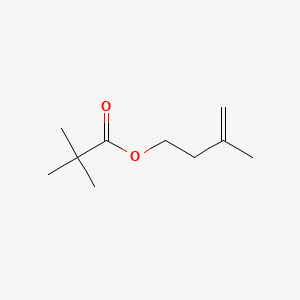
4-Ethoxy-6-methylquinoline 1-oxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of quinoline derivatives, including 4-Ethoxy-6-methylquinoline 1-oxide, can be achieved through various methods. One common approach involves the Skraup synthesis, which is a classical method for the preparation of quinolines . This method typically involves the condensation of aniline with glycerol in the presence of an oxidizing agent such as nitrobenzene or arsenic acid.
Another method is the Friedländer synthesis, which involves the reaction of 2-aminobenzaldehyde with a ketone or aldehyde under acidic or basic conditions . This method is particularly useful for the synthesis of quinoline derivatives with various substituents.
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of environmentally benign catalysts and solvents is also a focus in industrial settings to ensure sustainable and green chemistry practices .
Analyse Chemischer Reaktionen
Types of Reactions
4-Ethoxy-6-methylquinoline 1-oxide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides, which are valuable intermediates in the synthesis of other heterocyclic compounds.
Reduction: Reduction of the N-oxide group can yield the corresponding quinoline derivative.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (MCPBA).
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are commonly used in substitution reactions.
Major Products
The major products formed from these reactions include various substituted quinoline derivatives, which can have different biological and pharmacological activities .
Wissenschaftliche Forschungsanwendungen
4-Ethoxy-6-methylquinoline 1-oxide has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of other heterocyclic compounds and can be used in various organic reactions.
Biology: The compound’s derivatives have shown potential as antibacterial, antifungal, and anticancer agents.
Medicine: Quinoline derivatives are being explored for their therapeutic potential in treating diseases such as malaria, cancer, and bacterial infections.
Industry: The compound can be used in the development of new materials and as a catalyst in various industrial processes.
Wirkmechanismus
The mechanism of action of 4-Ethoxy-6-methylquinoline 1-oxide involves its interaction with specific molecular targets and pathways. Quinoline derivatives are known to inhibit enzymes such as topoisomerases and kinases, which are involved in DNA replication and cell division . This inhibition can lead to the disruption of cellular processes and ultimately cell death, making these compounds effective as anticancer and antibacterial agents .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Hydroxy-2-quinolones: These compounds have similar biological activities and are used in drug research and development.
Quinazoline 3-oxides: These compounds are valuable intermediates in the synthesis of benzodiazepine analogues and other polycyclic compounds.
Uniqueness
4-Ethoxy-6-methylquinoline 1-oxide is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of the ethoxy and methyl groups can enhance its lipophilicity and potentially improve its ability to penetrate biological membranes.
Eigenschaften
IUPAC Name |
4-ethoxy-6-methyl-1-oxidoquinolin-1-ium |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO2/c1-3-15-12-6-7-13(14)11-5-4-9(2)8-10(11)12/h4-8H,3H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFEOILSLJMHFLD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C2C=C(C=CC2=[N+](C=C1)[O-])C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4,7-Methanoazeto[1,2-a]indole](/img/structure/B561220.png)




![(2R,4R,5R)-2,4-dihydroxy-5-[(1R,2R)-1,2,3-trihydroxypropyl]oxolane-2-carboxylic acid](/img/structure/B561232.png)




